molecular formula C18H18N4O2 B1433692 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde CAS No. 1012345-08-2

4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde

Cat. No.: B1433692
CAS No.: 1012345-08-2
M. Wt: 322.4 g/mol
InChI Key: NXPFHUPKORDOHQ-UHFFFAOYSA-N
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Description

4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde typically involves multi-step organic reactions. One common approach is the condensation of imidazo[1,2-b]pyridazine derivatives with appropriate benzaldehyde derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[1,2-b]pyridazine derivatives

  • Benzaldehyde derivatives

  • Tetrahydropyran derivatives

Uniqueness: 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde stands out due to its unique structural features, which combine elements of imidazo[1,2-b]pyridazine and benzaldehyde. This combination provides distinct chemical properties and reactivity compared to its similar counterparts.

Properties

IUPAC Name

4-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-12-13-1-3-14(4-2-13)16-11-19-18-6-5-17(21-22(16)18)20-15-7-9-24-10-8-15/h1-6,11-12,15H,7-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPFHUPKORDOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NN3C(=NC=C3C4=CC=C(C=C4)C=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde
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4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde
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4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde
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4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde
Reactant of Route 5
4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde
Reactant of Route 6
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4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde

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